molecular formula C36H30Cl2P2Pt B1144234 cis-Dichlorobis(triphenylphosphine)platinum(II) CAS No. 15604-36-1

cis-Dichlorobis(triphenylphosphine)platinum(II)

Cat. No. B1144234
CAS RN: 15604-36-1
M. Wt: 790.55
InChI Key:
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Description

Cis-Dichlorobis(triphenylphosphine)platinum(II), also known as Pt(PPh3)2Cl2, is a compound with a molecular weight of 790.56 . It is primarily used as a reagent for the synthesis of other platinum molecules and in platinum plating .


Synthesis Analysis

The synthesis of cis-Dichlorobis(triphenylphosphine)platinum(II) is typically achieved by heating solutions of platinum (II) chlorides with triphenylphosphine .


Molecular Structure Analysis

The linear formula of cis-Dichlorobis(triphenylphosphine)platinum(II) is [(C6H5)3P]2PtCl2 . The InChI key is XAFJSPPHVXDRIE-UHFFFAOYSA-L .


Chemical Reactions Analysis

Cis-Dichlorobis(triphenylphosphine)platinum(II) is used in various chemical reactions. It is used in hydrosilylation, wax oil catalytic cracking, and as a platinum catalyst .


Physical And Chemical Properties Analysis

Cis-Dichlorobis(triphenylphosphine)platinum(II) is a solid with a melting point of ≥300 °C (lit.) . It is slightly soluble in chloroform, hexane, and toluene .

Scientific Research Applications

Synthesis of Other Platinum Molecules

Cis-Dichlorobis(triphenylphosphine)platinum(II) is primarily used as a reagent for the synthesis of other platinum molecules . It plays a crucial role in the preparation of various platinum compounds, contributing to the diversity and applicability of platinum-based substances in scientific research.

Platinum Plating

This compound is also used in platinum plating . Platinum plating is a method of depositing a thin layer of platinum onto a surface, which is widely used in various industries for its excellent corrosion resistance, high thermal stability, and aesthetic appeal.

Catalyst in Chemical Reactions

Cis-Dichlorobis(triphenylphosphine)platinum(II) serves as a catalyst in several chemical reactions . For instance, it is used in the preparation of soluble polymers of monosubstituted acetylenes with quaternary ammonium pendant groups, alkynylation and hydrogenation reactions, hetero-Diels-Alder/ring-opening reactions, insertion of carbenes into O-H bonds of alcohols, cyclopropanation of olefins, and hydroformylation reactions.

Hydrosilylation

Hydrosilylation is another application of cis-Dichlorobis(triphenylphosphine)platinum(II) . In this process, the compound acts as a catalyst to promote the addition of silicon-hydrogen bonds to unsaturated carbon-carbon bonds, which is a key step in the production of various silicon-based materials.

Wax Oil Catalytic Cracking

The compound is used in the catalytic cracking of wax oil . Catalytic cracking is a critical process in the petroleum industry, where large hydrocarbon molecules are broken down into smaller, more valuable hydrocarbon products.

Structural Studies

The crystal and molecular structure of cis-Dichlorobis(triphenylphosphine)platinum(II) has been studied extensively . These studies provide valuable insights into the properties and behaviors of this complex, contributing to our understanding of its various applications.

Safety and Hazards

The compound is classified as an irritant, with hazard statements H315, H319, and H335 . It may cause skin and eye irritation, and may cause respiratory irritation . Personal protective equipment such as dust masks, eyeshields, and gloves are recommended when handling this compound .

Future Directions

As a catalyst and a reagent for the synthesis of other platinum molecules, cis-Dichlorobis(triphenylphosphine)platinum(II) has potential applications in various fields including materials science and medicinal chemistry. Its use in platinum plating also suggests potential applications in the electronics industry .

properties

IUPAC Name

dichloroplatinum;triphenylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C18H15P.2ClH.Pt/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h2*1-15H;2*1H;/q;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAFJSPPHVXDRIE-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Pt]Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H30Cl2P2Pt
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

790.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-Dichlorobis(triphenylphosphine)platinum(II)

CAS RN

10199-34-5, 14056-88-3, 15604-36-1
Record name Dichlorobis(triphenylphosphine)platinum
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Record name trans-Dichlorobis(triphenylphosphine)platinum(II)
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Record name Dichlorobis(triphenylphosphine)platinum(II)
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Q & A

Q1: What are the typical applications of cis-Dichlorobis(triphenylphosphine)platinum(II) in organic synthesis?

A1: cis-Dichlorobis(triphenylphosphine)platinum(II) is a versatile catalyst often employed in various organic reactions. For instance, it facilitates the methylation of allylic alcohols to form allylic methyl ethers. [] This reaction proceeds in a benzene-methanol solvent system. Interestingly, the stereochemistry of the starting allylic alcohol influences the product distribution. [] Additionally, cis-Dichlorobis(triphenylphosphine)platinum(II) reacts with "cyclenphosphorane" to generate both monodentate and bidentate phosphoranide adducts. [, ]

Q2: How does the structure of cis-Dichlorobis(triphenylphosphine)platinum(II) influence its reactivity?

A2: The cis configuration of the two chloride ligands in cis-Dichlorobis(triphenylphosphine)platinum(II) is crucial for its catalytic activity. This arrangement facilitates the formation of reactive intermediates by allowing the substrate to coordinate to the platinum center. The bulky triphenylphosphine ligands also play a vital role by influencing the reaction pathway and enhancing selectivity. For example, in the reaction with "cyclenphosphorane," the steric hindrance imposed by the triphenylphosphine ligands dictates the formation of either monodentate or bidentate adducts. [, ]

Q3: Are there any crystallographic studies available that provide insights into the structure of cis-Dichlorobis(triphenylphosphine)platinum(II) and its complexes?

A3: Yes, X-ray crystallography studies have been instrumental in elucidating the structure of cis-Dichlorobis(triphenylphosphine)platinum(II) complexes. In a study investigating its reaction with “cyclenphosphorane”, researchers successfully determined the crystal structure of the (η2-cyclenP)PtClPPh3 adduct. [, ] This structure confirmed the bidentate coordination of the cyclenphosphorane ligand to the platinum center. Similarly, crystallographic studies on the reaction of cis-Dichlorobis(triphenylphosphine)platinum(II) with isopropenylacetylene provided detailed structural information on the resulting platinum(II) complexes. []

Q4: Has cis-Dichlorobis(triphenylphosphine)platinum(II) been used in the synthesis of any organometallic complexes?

A4: Absolutely. The reaction of cis-Dichlorobis(triphenylphosphine)platinum(II) with a deprotonated phosphamonocarbaborane ligand led to the formation of both a σ-bonded complex and an η4-complex. [] This highlights the versatility of cis-Dichlorobis(triphenylphosphine)platinum(II) in accessing diverse coordination modes with organometallic ligands.

Q5: Are there any known limitations to using cis-Dichlorobis(triphenylphosphine)platinum(II) as a catalyst?

A5: While a powerful catalyst, cis-Dichlorobis(triphenylphosphine)platinum(II) has limitations. For example, in the methylation of allylic alcohols, the reaction selectivity can be substrate-dependent. When starting with an allylic alcohol possessing a quasi-equatorial hydroxy group, the reaction yields a mixture of both the 3α-methoxy and 3β-methoxy products, diminishing the overall selectivity. []

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